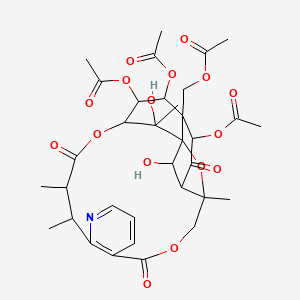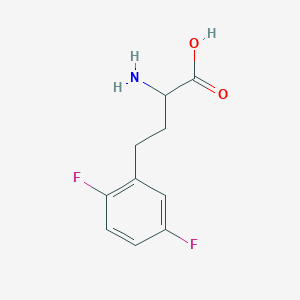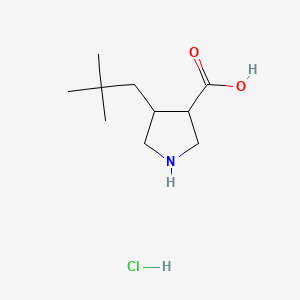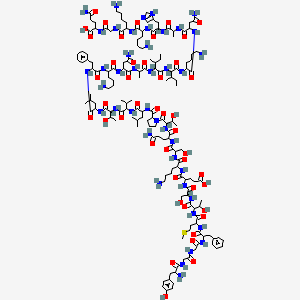![molecular formula C29H29FN3O9P B12306935 Benzyl 2-[[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B12306935.png)
Benzyl 2-[[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosifloxuridine nafalbenamide is a small molecule investigational drug known for its potential anticancer properties. It is a thymidylate synthase inhibitor, which means it interferes with the synthesis of thymidine, a nucleotide necessary for DNA replication. This compound is particularly noted for its ability to accumulate in cancer cells, leading to higher intracellular concentrations and enhanced efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fosifloxuridine nafalbenamide is synthesized through a series of chemical reactions starting from 5-fluorouracil. The process involves the attachment of a phosphoramidate moiety to the 5-fluorouracil molecule, transforming it into a more lipophilic compound that can easily penetrate cancer cells . The key steps include:
Activation of 5-fluorouracil: This involves the formation of a reactive intermediate.
Attachment of the phosphoramidate group: This step is crucial for enhancing the lipophilicity and stability of the compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: The industrial production of fosifloxuridine nafalbenamide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Fosifloxuridine nafalbenamide undergoes several types of chemical reactions, including:
Hydrolysis: The phosphoramidate moiety is hydrolyzed in the cellular environment, releasing the active drug.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous environments at physiological pH.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Major Products: The primary product of hydrolysis is the active metabolite, 5-fluoro-2’-deoxyuridine monophosphate (FUDR-MP), which exerts the anticancer effects .
Wissenschaftliche Forschungsanwendungen
Fosifloxuridine nafalbenamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of thymidylate synthase inhibition.
Biology: Investigated for its effects on cellular metabolism and DNA synthesis.
Industry: Utilized in the development of new anticancer therapies and drug delivery systems.
Wirkmechanismus
Fosifloxuridine nafalbenamide exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. Upon entering the cancer cell, the phosphoramidate moiety is cleaved, releasing the active metabolite FUDR-MP. This metabolite binds to thymidylate synthase, preventing the formation of thymidine triphosphate (TTP), which is essential for DNA replication. The inhibition of DNA synthesis leads to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: A widely used anticancer drug that also inhibits thymidylate synthase but requires activation within the cell.
Capecitabine: An oral prodrug of 5-fluorouracil that is converted to the active drug in the body.
Tegafur: Another prodrug of 5-fluorouracil with similar mechanisms of action.
Uniqueness: Fosifloxuridine nafalbenamide is unique due to its phosphoramidate moiety, which enhances its lipophilicity and allows for passive diffusion into cancer cells. This results in higher intracellular concentrations and improved efficacy compared to other thymidylate synthase inhibitors .
Eigenschaften
Molekularformel |
C29H29FN3O9P |
|---|---|
Molekulargewicht |
613.5 g/mol |
IUPAC-Name |
benzyl 2-[[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C29H29FN3O9P/c1-18(28(36)39-16-19-8-3-2-4-9-19)32-43(38,42-24-13-7-11-20-10-5-6-12-21(20)24)40-17-25-23(34)14-26(41-25)33-15-22(30)27(35)31-29(33)37/h2-13,15,18,23,25-26,34H,14,16-17H2,1H3,(H,32,38)(H,31,35,37) |
InChI-Schlüssel |
BIOWRMNRHMERIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(CC(O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate](/img/structure/B12306859.png)
![rac-(3aR,4R,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B12306865.png)

![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B12306879.png)

![6-(Piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B12306910.png)

![4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12306917.png)
![1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B12306919.png)
![rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B12306921.png)
![6-{[6-({[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-5-hydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one](/img/structure/B12306923.png)

